2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Pyrimidine Group: The pyrimidine moiety can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The pyrimidine and pyrrolidine moieties may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-methoxy-N-{[1-(pyrimidin-2-yl)piperidin-2-yl]methyl}benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and ring structures. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-14-7-2-3-8-15(14)24(21,22)19-12-13-6-4-11-20(13)16-17-9-5-10-18-16/h2-3,5,7-10,13,19H,4,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGPRLCLHVZTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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